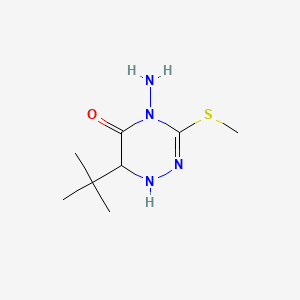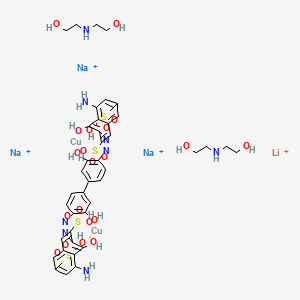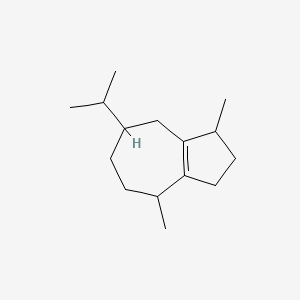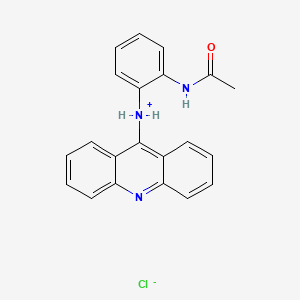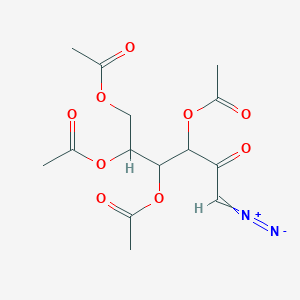![molecular formula C6H13CoK5N2O12P4 B13774397 Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)- CAS No. 67924-23-6](/img/structure/B13774397.png)
Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, pentapotassium hydrogen, (OC-6-21)- is a complex cobalt compound It is characterized by its intricate structure, which includes a cobalt center coordinated with phosphonate and ethylenediamine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, pentapotassium hydrogen, (OC-6-21)- typically involves the reaction of cobalt salts with ethylenediamine and phosphonic acid derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then heated to promote the coordination of the ligands to the cobalt center.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product. The compound is then isolated through filtration, followed by washing and drying to obtain the pure crystalline form.
Chemical Reactions Analysis
Types of Reactions
Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, pentapotassium hydrogen, (OC-6-21)- can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced under specific conditions, altering its electronic structure.
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands, resulting in different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.
Substitution: Ligand exchange reactions can be carried out using various phosphonate or amine derivatives under controlled pH and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in higher oxidation state cobalt complexes, while reduction could yield lower oxidation state species. Substitution reactions produce new coordination complexes with different ligands.
Scientific Research Applications
Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, pentapotassium hydrogen, (OC-6-21)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and metalloprotein functions.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its unique coordination properties.
Industry: It is employed in the development of advanced materials, such as metal-organic frameworks and coordination polymers, which have applications in gas storage and separation.
Mechanism of Action
The mechanism by which Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, pentapotassium hydrogen, (OC-6-21)- exerts its effects involves the coordination of its ligands to the cobalt center. This coordination alters the electronic structure of the cobalt, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- **Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, pentaammonium hydrogen, (OC-6-21)-
- **Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, potassium hydrogen (1:5:1), (OC-6-21)-
Uniqueness
What sets Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, pentapotassium hydrogen, (OC-6-21)- apart from similar compounds is its specific coordination environment and the presence of pentapotassium hydrogen. This unique structure imparts distinct chemical and physical properties, making it particularly suitable for certain applications in catalysis, material science, and biological studies.
Properties
CAS No. |
67924-23-6 |
|---|---|
Molecular Formula |
C6H13CoK5N2O12P4 |
Molecular Weight |
683.49 g/mol |
IUPAC Name |
pentapotassium;cobalt(2+);hydron;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.Co.5K/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;+2;5*+1/p-7 |
InChI Key |
JKHWELYTDNQDRR-UHFFFAOYSA-G |
Canonical SMILES |
[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


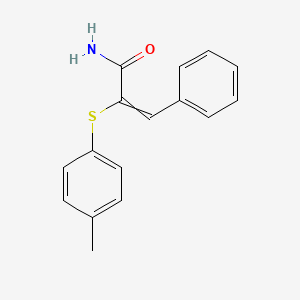
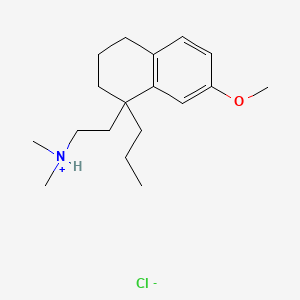
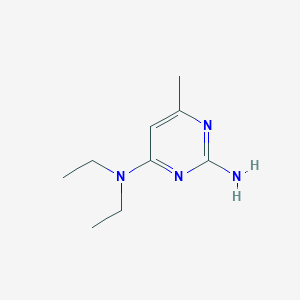
![[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13774332.png)
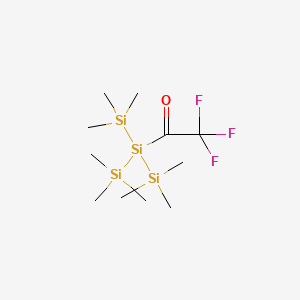
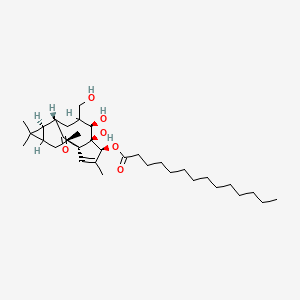
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13774362.png)

![Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13774377.png)
